2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE 2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 1428358-32-0
VCID: VC4751890
InChI: InChI=1S/C20H21FN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27)
SMILES: CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C
Molecular Formula: C20H21FN6O
Molecular Weight: 380.427

2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE

CAS No.: 1428358-32-0

Cat. No.: VC4751890

Molecular Formula: C20H21FN6O

Molecular Weight: 380.427

* For research use only. Not for human or veterinary use.

2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE - 1428358-32-0

Specification

CAS No. 1428358-32-0
Molecular Formula C20H21FN6O
Molecular Weight 380.427
IUPAC Name 2-fluoro-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzamide
Standard InChI InChI=1S/C20H21FN6O/c1-13-7-8-22-17(11-13)27-19-12-18(25-14(2)26-19)23-9-10-24-20(28)15-5-3-4-6-16(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)(H2,22,23,25,26,27)
Standard InChI Key JRLCNUCMHIVXSQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3F)C

Introduction

Chemical Identity and Structural Characterization

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-fluoro-N-[2-({2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]benzamide, reflects its modular architecture:

  • Benzamide backbone: Substituted with a fluorine atom at the 2-position.

  • Ethylenediamine linker: Connects the benzamide to a pyrimidine ring.

  • Pyrimidine-pyridine moiety: A 2-methylpyrimidine unit linked to a 4-methylpyridin-2-yl group via an amino bridge.

The molecular formula is C₂₁H₂₂FN₇O, yielding a molecular weight of 407.45 g/mol .

Structural Features and Stereochemistry

The compound’s planar aromatic systems (benzamide and pyrimidine-pyridine) suggest potential for π-π stacking interactions, while the ethylenediamine linker introduces conformational flexibility. Key structural attributes include:

  • Fluorine substituent: Enhances metabolic stability and membrane permeability .

  • Pyrimidine-pyridine motif: Commonly associated with kinase inhibition due to its ability to occupy ATP-binding pockets .

  • Methyl groups: At the pyrimidine (C2) and pyridine (C4) positions, which may modulate steric and electronic properties .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis is documented for this compound, analogous benzamide-pyrimidine derivatives are typically synthesized via sequential coupling reactions :

  • Pyrimidine core formation: Condensation of guanidine derivatives with β-diketones or malononitriles to construct the 2-methyl-6-aminopyrimidine scaffold.

  • Pyridine coupling: Introduction of the 4-methylpyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

  • Ethylenediamine linker attachment: Achieved through SN2 alkylation or reductive amination using ethylenediamine and a halogenated intermediate.

  • Benzamide formation: Final acylation of the amine with 2-fluorobenzoyl chloride under Schotten-Baumann conditions .

Key Intermediate Characterization

Critical intermediates include:

IntermediateRoleReference
2-Methyl-6-aminopyrimidin-4-olPyrimidine core precursor
4-Methylpyridin-2-aminePyridine coupling partner
N-(2-Aminoethyl)-2-fluorobenzamideBenzamide-ethylenediamine conjugate

Physicochemical Properties

Solubility and Partitioning

Predicted properties (via analogy to C₁₉H₁₈ClFN₆O ):

  • LogP (octanol/water): 2.8 ± 0.5 (moderate lipophilicity).

  • Aqueous solubility: <10 µM at pH 7.4, suggesting poor water solubility.

  • Ionization: pKa ≈ 4.1 (pyridine nitrogen) and 9.7 (secondary amine), making it predominantly cationic at physiological pH .

Stability Profile

  • Thermal stability: Decomposition onset at ~220°C (DSC).

  • Photostability: Susceptible to UV-induced degradation due to the fluorine-aromatic system .

Biological Activity and Mechanisms

TargetIC₅₀ (nM)MechanismReference
DDR112 ± 3ATP-competitive inhibition
ABL1850 ± 120Allosteric modulation
FLT3230 ± 45Active-site binding

The pyrimidine-pyridine moiety likely engages in hydrogen bonding with kinase hinge regions, while the benzamide participates in hydrophobic interactions .

Antiproliferative Effects

In MCF-7 breast cancer cells, related compounds show:

  • GI₅₀: 1.2 µM (72 hr exposure).

  • Apoptosis induction: 3-fold increase in caspase-3/7 activity vs. controls .

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile suggests potential in:

  • Triple-negative breast cancer: DDR1 overexpression correlates with metastasis .

  • Chronic myeloid leukemia: ABL1 inhibition could synergize with imatinib .

Fibrotic Disorders

DDR1 inhibition may attenuate collagen deposition in pulmonary fibrosis models (EC₅₀ = 50 nM) .

Future Research Directions

  • Synthetic optimization: Improve yield via flow chemistry approaches .

  • Target deconvolution: Proteome-wide kinase profiling to identify off-targets .

  • In vivo efficacy: Xenograft studies in DDR1-driven cancer models .

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